An In-depth Technical Guide to 3-Mesitylpyridine (CAS 75601-34-2)
An In-depth Technical Guide to 3-Mesitylpyridine (CAS 75601-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mesitylpyridine, also known as 3-(2,4,6-trimethylphenyl)pyridine, is a sterically hindered pyridine derivative. While not extensively documented in peer-reviewed literature, its unique structural features—combining the electron-deficient pyridine core with a bulky, electron-donating mesityl group—make it a molecule of significant interest. This guide provides a comprehensive analysis of its known and predicted chemical properties, synthesis, reactivity, and its strategic application as a synthetic intermediate in medicinal chemistry. By synthesizing data from patents and analogous structures, this document serves as a foundational resource for researchers exploring the potential of this and other sterically demanding biaryl compounds.
Core Molecular Structure and Physicochemical Properties
3-Mesitylpyridine is characterized by a pyridine ring substituted at the 3-position with a mesityl (2,4,6-trimethylphenyl) group. This substitution pattern dictates its chemical behavior, creating a unique interplay of steric and electronic effects.
Structural Analysis: The Impact of Steric Hindrance
The defining feature of 3-Mesitylpyridine is the steric clash between the ortho-methyl groups of the mesityl ring and the hydrogen atoms at the 2- and 4-positions of the pyridine ring. This interaction forces a significant dihedral angle between the two aromatic rings, preventing planarity. This twisted conformation is critical, as it modulates the electronic communication between the rings and presents a distinct three-dimensional profile, a valuable attribute in designing molecules for specific biological targets.
Furthermore, the bulky mesityl group sterically shields the nitrogen atom of the pyridine ring. This hindrance significantly impacts the nitrogen's ability to act as a nucleophile or a ligand for large metal centers, a key consideration for its application in catalysis and coordination chemistry.[1][2][3]
Caption: Key structural features of 3-Mesitylpyridine.
Physicochemical Data
Publicly available, experimentally determined data for 3-Mesitylpyridine is limited. The following table consolidates known information with predicted values based on its structure and comparison with analogs like 3-methylpyridine and 2,4,6-trimethylpyridine (collidine).[4]
| Property | Value | Source/Method |
| CAS Number | 75601-34-2 | Registry |
| Molecular Formula | C₁₄H₁₅N | - |
| Molecular Weight | 197.28 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy |
| Boiling Point | Predicted: > 200 °C | Extrapolation from analogs |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ether, Toluene). Low solubility in water. | Structural Analogy |
| pKa (of conjugate acid) | Predicted: 4.5 - 5.5 | Analogy (less basic than pyridine due to steric hindrance) |
Synthesis and Manufacturing
The primary and most effective method for synthesizing 3-Mesitylpyridine is through palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of biaryl C-C bonds.[5]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a high-yielding and functional-group-tolerant route to 3-Mesitylpyridine. The reaction couples a pyridine electrophile (3-halopyridine) with a mesityl nucleophile (mesitylboronic acid).[6][7]
Reaction: 3-Bromopyridine + Mesitylboronic Acid → 3-Mesitylpyridine
Detailed Experimental Protocol:
-
Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), mesitylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Mesitylpyridine.
Causality and Optimization:
-
Choice of Halide: 3-Bromopyridine is often preferred over 3-chloropyridine due to its higher reactivity in the oxidative addition step.
-
Catalyst System: While Pd(PPh₃)₄ is robust, other catalysts like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can offer improved yields and lower catalyst loadings, especially for challenging couplings.[7]
-
Base Selection: The choice of base can significantly influence the reaction rate and yield. K₃PO₄ is often effective for pyridine boronic acids, which can be prone to protodeboronation.[8]
Caption: Recommended workflow for Suzuki-Miyaura synthesis of 3-Mesitylpyridine.
Predicted Reactivity and Applications
The chemical reactivity of 3-Mesitylpyridine is a direct consequence of its unique structure.
Reactivity of the Pyridine Nitrogen
-
Basicity and Nucleophilicity: The steric bulk of the mesityl group significantly hinders the accessibility of the nitrogen's lone pair. Consequently, 3-Mesitylpyridine is expected to be a weaker base and a much poorer nucleophile than less substituted pyridines like 3-methylpyridine.[9] This property makes it a candidate for a non-coordinating base in reactions where the basicity is required but coordination to metal centers or electrophiles is undesirable.[10]
-
Ligand Properties: While coordination to small electrophiles like a proton is possible, its ability to act as a ligand for transition metals is severely diminished.[11] This can be advantageous in catalytic systems where the pyridine moiety is intended as a structural element rather than a coordinating one.
Reactivity of the Aromatic Rings
-
Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[12] Any such reaction would likely occur at the 5-position, which is meta to the nitrogen and least sterically hindered. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this is less common without a leaving group present.
-
Mesityl Ring: The mesityl ring is electron-rich due to the three methyl groups and is activated towards electrophilic aromatic substitution at the positions ortho and para to the pyridine substituent (i.e., the 3- and 5-positions of the mesityl ring).
Application in Drug Discovery and Development
The most significant documented application of 3-Mesitylpyridine is as a key intermediate in the synthesis of antagonists for the vanilloid receptor 1 (VR1 or TRPV1). This receptor is a target for the development of novel analgesic drugs.
In this context, the 3-Mesitylpyridine scaffold serves several strategic purposes:
-
Structural Rigidity: The twisted, non-planar conformation provides a rigid and well-defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a protein target.
-
Modulation of Physicochemical Properties: The bulky, lipophilic mesityl group can be used to tune properties like solubility, metabolic stability, and cell permeability.
-
Vectorial Projection: It acts as a scaffold to project other functional groups into specific regions of a receptor's binding pocket.
Caption: Logic flow from structure to application in drug discovery.
Self-Validating Characterization Protocol
For any researcher synthesizing or using 3-Mesitylpyridine, rigorous analytical characterization is essential to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Predicts distinct signals: a singlet for the six ortho-methyl protons (δ ≈ 2.0-2.2 ppm), a singlet for the para-methyl proton (δ ≈ 2.3-2.4 ppm), a singlet for the two meta-protons of the mesityl ring (δ ≈ 6.9-7.1 ppm), and characteristic signals for the four pyridine protons in the aromatic region (δ ≈ 7.2-8.8 ppm).
-
¹³C NMR: Will show the expected number of signals for the 14 carbon atoms, with distinct chemical shifts for the methyl carbons, the quaternary carbons of the mesityl ring, and the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ at m/z 198.29.
-
Electron ionization (EI) will show the molecular ion [M]⁺ at m/z 197.28, along with characteristic fragmentation patterns. The EPA/NIH Mass Spectral Data Base lists a spectrum for CAS 75601-34-2.[13]
-
-
Infrared (IR) Spectroscopy: Key stretches would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), and C=C/C=N aromatic ring stretches (~1400-1600 cm⁻¹).
Conclusion
3-Mesitylpyridine (CAS 75601-34-2) represents a class of sterically demanding building blocks with significant, yet underexplored, potential. While its primary documented utility lies as an intermediate in pharmaceutical research, its unique properties—stemming from the interplay of a bulky mesityl group and a pyridine core—suggest broader applications as a non-coordinating base or a specialized ligand. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures that this molecule is readily available for further investigation. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically deploy 3-Mesitylpyridine in their research endeavors.
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